molecular formula C16H12N2O B15435543 Phenol, 2-[(6-quinolinylimino)methyl]- CAS No. 84922-34-9

Phenol, 2-[(6-quinolinylimino)methyl]-

Cat. No.: B15435543
CAS No.: 84922-34-9
M. Wt: 248.28 g/mol
InChI Key: SVTZUXNEUAIBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-[(6-quinolinylimino)methyl]- is a useful research compound. Its molecular formula is C16H12N2O and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 2-[(6-quinolinylimino)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-[(6-quinolinylimino)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

84922-34-9

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-(quinolin-6-yliminomethyl)phenol

InChI

InChI=1S/C16H12N2O/c19-16-6-2-1-4-13(16)11-18-14-7-8-15-12(10-14)5-3-9-17-15/h1-11,19H

InChI Key

SVTZUXNEUAIBSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)N=CC=C3)O

Origin of Product

United States

Biological Activity

Phenol, 2-[(6-quinolinylimino)methyl]- is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of phenolic compounds, which are known for their diverse biological activities. Its structure includes a quinoline moiety, which is often associated with enhanced pharmacological properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of phenolic compounds, including derivatives similar to Phenol, 2-[(6-quinolinylimino)methyl]-. These compounds have been shown to inhibit cell proliferation in various cancer cell lines.

The mechanism by which phenolic compounds exert their antiproliferative effects often involves:

  • Induction of Apoptosis : Many phenolic compounds trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : They can cause cell cycle arrest at various phases, preventing cancer cells from dividing.
  • Inhibition of Angiogenesis : Some studies suggest that these compounds can inhibit the formation of new blood vessels that tumors need to grow.

Case Studies and Research Findings

  • Study on Antiproliferative Effects :
    A study analyzed the effects of various phenolic compounds on L1210 leukemia cells. The results indicated that certain structural features of phenolic compounds correlate with their ability to induce apoptosis. The quantitative structure-activity relationship (QSAR) established a model predicting the effectiveness of these compounds based on their chemical properties .
  • Isolation from Natural Sources :
    Research involving the ethyl acetate fraction from Canarium album fruits revealed significant antiproliferative activity attributed to phenolic constituents. The study utilized the WST-1 assay on murine colon cancer cells (CT26), demonstrating that specific fractions exhibited notable inhibitory effects on cell proliferation .

Table 1: Antiproliferative Activity of Phenolic Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Phenol, 2-[(6-quinolinylimino)methyl]-L1210 LeukemiaTBDApoptosis induction
Chebulic Acid Dimethyl EsterCT26 Colon CancerTBDCell cycle arrest
1-HydroxybrevifolinCT26 Colon CancerTBDInhibition of angiogenesis

Note: TBD indicates that specific IC50 values were not provided in the referenced studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.